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Key Experimental Data & Protocols

For a quick overview, the table below summarizes the core components used in a recent, high-yield

fermentation study of Claviceps paspali, which produces paspalic acid and its derivatives [1].

. Concentration in
Concentration in Seed ) )
Component . Fermentation Medium Purpose | Note
Medium (g-L™?)

(9-L™)
Mannitol 20.0 - Carbon source for initial
growth [1].
Succinic acid 10.0 35.0 Acid source and carbon
precursor [1].
Sorbitol - 100.0 Primary carbon source in
production phase [1].
Soybean cake 2.0 - Organic nitrogen source
powder for seed culture [1].
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L Concentration in
Concentration in Seed ) )
Component ) Fermentation Medium Purpose |/ Note
Medium (g-L™?)

(9'L™)
Corn steep - 20.0 Complex nitrogen and
powder vitamin source for
production [1].
KH2POa4 1.0 - Source of phosphorus and
potassium [1].
MgSO4-7H20 0.3 0.7 Essential divalent cation
for enzymes [1].
Yeast extract - 0.5 Source of vitamins and
powder growth factors [1].
FeS04-7H20 - 0.022 Trace metal cofactor [1].
ZnS047H20 - 0.01 Trace metal cofactor [1].
Initial pH 5.0 55 Optimized for fungal

growth and production [1].

This optimized medium, developed using statistical design, resulted in a 4.6-fold increase in the titer of
lysergic acid derivatives (reaching 3.7 g-L=!) compared to the initial medium [1]. Paspalic acid is a direct

precursor in this pathway.

The general workflow for developing and optimizing the fermentation process is outlined below.

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905238/
https://www.smolecule.com/products/s538669?utm_src=pdf-body
https://www.smolecule.com/products/s538669?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization
Specifications & Pricing

Start: Wild-type
C. paspali Strain

Genetic Modification
(e.g., delete IpsB gene)
Initial Fermentation
in Basal Medium

Screening with
Plackett-Burman Design

Optimization with
Box-Behnken Design

Final Optimized
Medium & Conditions

Click to download full resolution via product page

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the workflow.
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Genetic Modification of Claviceps paspali [1]

This protocol creates a strain that accumulates paspalic acid by blocking its conversion to more complex

ergot alkaloids.

¢ Objective: To delete the LpsB gene, which codes for an enzyme that activates lysergic acid and
diverts it away from paspalic acid accumulation.
e Procedure:

o Amplify Flanking Regions: Using genomic DNA from C. paspali, amplify the 5" and 3' regions
of the 1psB gene with primers Up- LpsB-F/Up-1psB-hph-R and Down-1lpsB-hph-
F/Down-1psB-R.

o Fusion PCR: Fuse the resulting DNA fragments with a hygromycin resistance (hph) marker
cassette to create a single deletion construct.

o Protoplast Transformation:

= Culture C. paspali mycelium in PDB for 3-4 days.

= Harvest and wash mycelia with 0.7 M KCI.

= Generate protoplasts by treating mycelia with an enzymatic solution containing 0.1%
lywallzyme at 30°C for 1 hour.

= Filter and collect protoplasts via centrifugation.

= Transform protoplasts with the deletion cassette using a STC solution (0.85 M sorbitol, 10
mM Tris-HCI, pH 8.0).

o Selection & Verification: Select transformations on hygromycin-containing media and verify
the gene deletion via PCR.

Medium Optimization using Statistical Design [1] [2]

This two-step process efficiently identifies and optimizes the most critical medium components.

e Phase 1: Screening with Plackett-Burman Design

o Objective: To identify which medium components (e.g., carbon, nitrogen, mineral sources)
have a significant effect on paspalic acid yield.
o Procedure:
= Select n variables to investigate (e.g., 7, 11, 15).
= Design an experiment with n+1 runs (e.g., 12 runs for 11 variables).
= Test each variable at a high (+1) and low (-1) level.
= Statistically analyze the results to identify the most influential factors for further
optimization [2].
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e Phase 2: Optimization with Box-Behnken Design (BBD)

o Obijective: To find the optimal concentration of the significant factors identified in the Plackett-
Burman design.
o Procedure:
= Select 3-4 critical factors.
= Design an experiment where each factor is tested at three levels (e.g., -1, 0, +1). This
requires a relatively low number of experimental runs.
= Use Response Surface Methodology (RSM) to fit a quadratic model to the data.
= The model generates a response surface contour plot, which allows you to pinpoint the
exact concentrations that predict the highest yield [1] [2].

Troubleshooting FAQs

Here are answers to specific issues users might encounter.

Q1: Our strain of Claviceps paspali is producing a low titer of paspalic acid. What are the primary
factors to investigate? Al: Low titers can stem from genetic, medium, or process issues. Systematically

check the following:

¢ Strain Integrity: Confirm that your production strain is genetically stable. For engineered strains,
verify that the 1psB knockout is intact to prevent diversion of the pathway [1].

e Carbon Source Balance: Ensure an optimal ratio of simple sugars (e.g., sorbitol, mannitol) to
organic acids (e.g., succinic acid). An imbalance can limit precursor availability [1].

¢ Nitrogen Source: Complex nitrogen sources like corn steep powder are often superior to defined
sources, as they provide a richer mix of amino acids and vitamins crucial for secondary metabolism
[1].

e Process Parameters: Maintain strict control over culture age, inoculation ratio (e.g., 15% v/v), and
keep flasks in the dark at 25°C, as these factors significantly impact production [1].

Q2: We observe instability of paspalic acid in our fermentation broth over time. What could be the
cause? A2: Paspalic acid and its related compounds are known to be unstable and can undergo

transformations.

e Epimerization: Paspalic acid can spontaneously epimerize to its isomer, isolysergic acid, especially
in the fermentation broth [3].

e Degradation and Modification: Studies have shown that lysergic acid derivatives (like the closely
related lysergic acid a-hydroxyethylamide) can degrade or be biooxidized over extended fermentation
times (e.g., 15-30 days) into other compounds like ergine and its 8-hydroxy-derivatives [3].
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e Solution: To maximize recovery, it is critical to monitor the fermentation time carefully and
harvest the broth at the peak of production, before significant degradation occurs. The optimal
production window is often narrow [3].

Q3: What are the best practices for scaling up this fermentation process from flasks to a bioreactor?

A3: While the search results focus on shake-flask optimization, key considerations for scale-up include:

¢ pH Control: In a bioreactor, you can actively control pH. Maintaining a stable pH (e.g., at 5.5) is
critical for consistent microbial metabolism and product stability [1] [4].

e Aeration and Agitation: Optimize oxygen transfer rates (kLa) to meet the aerobic demands of C.
paspali without causing shear stress to the filamentous fungi.

¢ Fed-Batch Strategy: Instead of adding all carbon sources at once, a fed-batch strategy can be
implemented to avoid catabolite repression and maintain a high metabolic flux towards the product
throughout the fermentation [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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